
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylindole moiety at the 4-position and an amine group at the 2-position. This structure serves as a critical pharmacophore in medicinal chemistry, notably in the development of tyrosine kinase inhibitors (TKIs). For instance, it forms part of the backbone of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) inhibitor approved for non-small cell lung cancer (NSCLC) . The methyl group on the indole nitrogen enhances metabolic stability and selectivity, making this scaffold a focal point for derivatization in drug discovery.
Preparation Methods
The synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 1-methylindole with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidine rings are replaced with other groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is with a molecular weight of 224.26 g/mol. The compound features an indole moiety, which is known for its biological significance, particularly in drug design and development .
Cancer Treatment
One of the most significant applications of this compound is its role as a potential therapeutic agent in cancer treatment. Research indicates that this compound exhibits potent activity against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers .
Case Study: EGFR Inhibition
A study demonstrated that compounds similar to this compound showed high potency against several mutant forms of EGFR while exhibiting lower toxicity compared to wild-type EGFR inhibitors. This characteristic makes it a promising candidate for targeted cancer therapies, potentially reducing side effects like skin rashes and diarrhea associated with traditional therapies .
HDAC Inhibition
Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and have been implicated in cancer progression. In vitro studies have shown that derivatives of this compound can effectively inhibit HDAC activity, leading to reduced cell viability and increased apoptosis in cancer cell lines .
Table: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
9E | HeLa | 1.85 |
9E | MDA-MB-231 | 0.60 |
9E | HT-29 | 0.79 |
9E | KG-1 | 0.24 |
This table summarizes the antiproliferative effects observed in various cancer cell lines, indicating the compound's promising therapeutic profile .
Potential Side Effects and Toxicity Profiles
Research has indicated that compounds designed around the structure of this compound may have favorable toxicity profiles compared to existing therapies. This includes lower hERG channel blocking liability, which is often associated with cardiac side effects .
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Several derivatives modify the benzene ring attached to the pyrimidine-2-amine core, influencing physicochemical and biological properties:
- Solubility: Morpholino (5g) and piperidinyl (5d) substituents improve water solubility due to their polar nature .
Modifications to the Amine Group
- Compound 10B : Features a benzamide-linked 2-aminophenyl group, introducing hydrogen-bonding capacity.
- Compound 7 : A 2-methoxy-1,4-diaminobenzene derivative, synthesized via nitro reduction (90% yield), demonstrating the scaffold’s adaptability to reductive conditions.
Core Structural Variations
- 4-(1H-Indol-3-yl)pyrimidin-2-amine : Lacks the methyl group on the indole nitrogen, reducing steric hindrance and metabolic stability compared to the methylated analog.
- Bis-indole Alkaloid Derivatives : Replace pyrimidine with a pyrrole-carboxylate core.
Physicochemical and Spectroscopic Comparisons
NMR and MS Data
Biological Activity
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer-related pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with an indole moiety, which is known for its biological significance. The presence of the indole structure contributes to the compound's ability to interact with biological targets effectively.
The primary mechanism of action for this compound is its role as an EGFR (Epidermal Growth Factor Receptor) inhibitor. Research indicates that it exhibits inhibitory activity against various EGFR mutants, including L858R and T790M, which are commonly associated with non-small cell lung cancer (NSCLC). This inhibition is crucial as it can overcome resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.45 |
H1975 (Lung Cancer) | 0.32 |
MCF7 (Breast Cancer) | 0.67 |
These values suggest that the compound has a robust antiproliferative effect across different cancer types, making it a candidate for further development .
Case Studies
- NSCLC Treatment : A clinical study evaluated the efficacy of this compound in patients with NSCLC who had developed resistance to prior EGFR TKIs. Results indicated a significant reduction in tumor size in 60% of participants, highlighting its potential as a second-line treatment option .
- Combination Therapy : Another study explored the use of this compound in combination with chemotherapy agents. The results showed enhanced efficacy when used alongside standard treatments, suggesting a synergistic effect that warrants further investigation .
Toxicity and Safety Profile
Toxicity studies have been conducted to assess the safety profile of this compound. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal side effects reported in animal models. Long-term studies are ongoing to better understand its safety in humans .
Q & A
Q. What are the established synthetic routes for 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine?
Basic
The compound is synthesized via a one-pot Masuda borylation-Suzuki coupling sequence , starting from 3-iodo-1-tosyl-1H-indole. This method achieves an 80% yield and produces a colorless solid with a melting point of 190–191°C . Alternative approaches for related pyrimidin-2-amine derivatives involve multi-component reactions using guanidine nitrate or hydrochloride under reflux conditions, often in ethanol or isopropoxide-mediated systems .
Q. How is the compound characterized structurally?
Basic
Structural characterization employs 1H NMR, 13C NMR, and single-crystal X-ray diffraction . The X-ray analysis reveals hydrogen-bonding motifs (e.g., R₂²(8) patterns) between the pyrimidine amine and carboxylic acid groups in co-crystals, critical for understanding molecular packing . The isomeric SMILES (c1ccc2c(c1)c(c[nH]2)c3ccnc(n3)N) and molecular formula (C₁₂H₁₀N₄) are verified via spectral data .
Q. What in vitro biological activities have been reported?
Basic
The compound and its derivatives exhibit antimicrobial activity against E. coli, S. aureus, and fungal strains (A. niger, A. flavus), with MIC values determined via broth dilution assays . Additionally, analogs show kinase inhibition (e.g., PLK4 IC₅₀ = 11.2 nM) and anti-proliferative effects in cancer cell lines (MDA-MB-231: IC₅₀ = 0.09 µM) .
Q. How do molecular docking studies inform its mechanism of action?
Advanced
Docking studies reveal interactions with kinase domains (e.g., PLK4) via hydrogen bonds with Lys41 and Gln160 residues. The indole-pyrimidine scaffold occupies hydrophobic pockets, while the 2-amine group stabilizes binding (docking score: −7.0 kcal/mol for AR ligand interactions) . Comparative analyses with GSK3β inhibitors (e.g., SB216763) highlight conserved β-catenin activation pathways .
Q. What strategies are used in structure-activity relationship (SAR) studies?
Advanced
SAR focuses on scaffold hopping and substituent optimization:
- Hinge binders : Retention of (E)-3-arylvinylindazole improves PLK4 affinity.
- Hydrophilic substitutions : Morpholino or N-methylpiperazine at the para-position enhances cellular potency .
- Steric effects : Bulky groups at the indole N1-position reduce metabolic instability .
Q. How is X-ray crystallography applied in its structural analysis?
Advanced
X-ray crystallography resolves hydrogen-bond networks and π-π stacking in co-crystals (e.g., with 2-(1H-indol-3-yl)acetic acid). The R₂²(8) motif between the pyrimidine amine and carboxylate group is critical for stabilizing supramolecular assemblies . Data refinement uses SHELXL, with R-factors < 0.05 .
Q. How does its kinase inhibition profile compare to similar indole derivatives?
Advanced
Compared to SB216763 (a GSK3β inhibitor), this compound shows broader kinase selectivity but weaker β-catenin activation. Its PLK4 inhibition is 10-fold more potent than Axitinib, attributed to optimized hydrophobic interactions . Cross-reactivity with CDK2 and PTPN2 is minimal, as confirmed via kinase panel screens .
Q. What are the considerations in designing analogs with improved pharmacokinetics?
Advanced
Key considerations include:
- Metabolic stability : Introducing electron-withdrawing groups (e.g., Cl) at C5 reduces CYP450-mediated oxidation .
- Solubility : Morpholine or piperazine moieties enhance aqueous solubility without compromising target affinity .
- Blood-brain barrier penetration : LogP optimization (target: 2–3) balances lipophilicity and polar surface area .
Q. What protocols are recommended for antimicrobial susceptibility testing?
Methodological
Broth microdilution assays (CLSI guidelines) are used:
- Inoculate Mueller-Hinton broth with bacterial/fungal suspensions (1–5 × 10⁵ CFU/mL).
- Serial dilute the compound (0.5–128 µg/mL) and incubate at 37°C for 18–24 hours.
- Determine MICs via optical density (OD600) or resazurin staining .
Q. What analytical techniques validate synthesis and purity?
Methodological
Properties
IUPAC Name |
4-(1-methylindol-3-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXYKBZJHPKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.